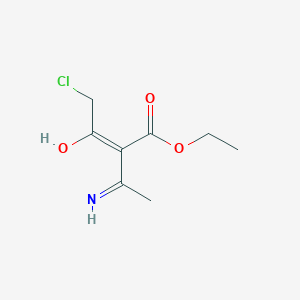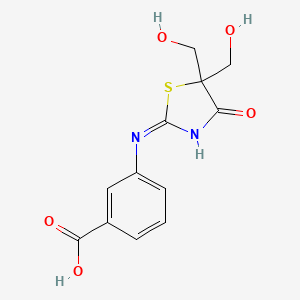
2,5-Dichloroquinazolin-4-ol
Übersicht
Beschreibung
2,5-Dichloroquinazolin-4-ol is a chemical compound with the molecular formula C8H4Cl2N2O . It’s not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
Quinazolinones and quinazolines, which include 2,5-Dichloroquinazolin-4-ol, are noteworthy in medicinal chemistry due to their wide range of biological properties . A common method of synthesis involves converting 2-cyano-5-chloroquinazoline to 2,5-dichloroquinazoline-4-one by a substitution reaction .Molecular Structure Analysis
The molecular structure of 2,5-Dichloroquinazolin-4-ol consists of 8 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 215.03 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dichloroquinazolin-4-ol include a density of 1.65±0.1 g/cm3 and a predicted boiling point of 373.5±44.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
2,5-Dichloroquinazolin-4-ol is involved in various synthesis processes. It acts as a versatile building block in chemical reactions, particularly in the synthesis of 2-chloroquinazoline derivatives. The reactivity of 2-chloroquinazoline, derived from 2,4-dichloroquinazoline, has been explored for the direct introduction of the 2-quinazolinyl moiety, with the Stille-type coupling identified as the most efficient method (Henriksen & Sørensen, 2006).
Antimicrobial Applications
Quinazoline derivatives show significant antimicrobial activity. For instance, certain quinazoline derivatives have demonstrated efficacy against strains of bacteria such as Staphylococcus aureus, Escherichia coli, and the fungus Aspergillus niger (Patel & Patel, 2017).
Anticancer Properties
2,5-Dichloroquinazolin-4-ol derivatives have been studied for their potential as anti-cancer agents. For instance, polyhalo 2-aryl-4-aminoquinazolines derived from it have shown significant growth inhibitory activities against various human cancer cell lines (Yan et al., 2013).
Antimalarial Activity
Some derivatives of 2,5-Dichloroquinazolin-4-ol exhibit antimalarial properties. Studies on 2,4-diaminoquinazoline and its derivatives have shown significant inhibitory activity against Plasmodium falciparum, suggesting potential in antimalarial drug development (Ommeh et al., 2004).
Applications in Chemical Sensors
2,5-Dichloroquinazolin-4-ol derivatives have also been used in the development of chemical sensors. For example, a rhodamine derivative bearing 2,4-dichloroquinazoline has been reported as a selective fluorescent chemosensor for mercury (II) in various applications, including living cells (Wang et al., 2014).
Eigenschaften
IUPAC Name |
2,5-dichloro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCPFNYWLIXCSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653127 | |
| Record name | 2,5-Dichloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloroquinazolin-4-ol | |
CAS RN |
1107694-73-4 | |
| Record name | 2,5-Dichloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1E)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B1417482.png)
![2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one](/img/structure/B1417483.png)

![5-Nitro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417486.png)


![1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1417493.png)


![1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1417499.png)

![ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1417501.png)
